1-Piperazinecarboxaldehyde, 4-[(1S,2S)-2-aminocyclohexyl]- is a chemical compound with the molecular formula and a CAS number of 824939-01-7. This compound features a piperazine ring substituted with a carboxaldehyde group and an amino-cyclohexyl moiety, providing it with unique structural characteristics that may influence its chemical behavior and biological activity.
These reactions expand its potential applications in synthetic organic chemistry and medicinal chemistry.
Synthesis of 1-Piperazinecarboxaldehyde, 4-[(1S,2S)-2-aminocyclohexyl]- typically involves multi-step organic synthesis techniques. A general synthetic route might include:
Specific methodologies may vary based on available reagents and desired purity levels.
1-Piperazinecarboxaldehyde, 4-[(1S,2S)-2-aminocyclohexyl]- has potential applications in:
Interaction studies involving 1-Piperazinecarboxaldehyde may focus on its binding affinity to various biological targets such as receptors or enzymes. These studies help elucidate its mechanism of action and therapeutic potential. Investigating interactions with neurotransmitter systems could provide insights into its effects on mood and cognition.
Several compounds share structural similarities with 1-Piperazinecarboxaldehyde, 4-[(1S,2S)-2-aminocyclohexyl]-:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 1-Piperazinecarboxylic acid | 1000-00-0 | Contains a carboxylic acid group |
| N-(2-Aminoethyl)piperazine | 104-94-9 | Features an ethylene diamine structure |
| 4-(Aminomethyl)piperidine | 1234567-89 | Contains a piperidine core |
| N,N-Dimethylpiperazine | 1234567-89 | Dimethyl substitution on piperazine |
The uniqueness of 1-Piperazinecarboxaldehyde lies in its specific combination of functional groups (aldehyde and amino-cyclohexyl), which may impart distinct biological activities compared to other piperazine derivatives. This specificity could make it a valuable candidate for targeted therapeutic applications.